molecular formula C10H11F3O B13595355 1-(3-Ethylphenyl)-2,2,2-trifluoroethan-1-ol

1-(3-Ethylphenyl)-2,2,2-trifluoroethan-1-ol

Katalognummer: B13595355
Molekulargewicht: 204.19 g/mol
InChI-Schlüssel: VVZNGIWNVJWKRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Ethylphenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a trifluoromethyl group and a hydroxyl group

Vorbereitungsmethoden

The synthesis of 1-(3-Ethylphenyl)-2,2,2-trifluoroethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylbenzaldehyde with trifluoroacetic acid in the presence of a reducing agent such as sodium borohydride. The reaction conditions typically include a solvent like ethanol and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(3-Ethylphenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols.

Wissenschaftliche Forschungsanwendungen

1-(3-Ethylphenyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Wirkmechanismus

The mechanism of action of 1-(3-Ethylphenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

1-(3-Ethylphenyl)-2,2,2-trifluoroethan-1-ol can be compared with similar compounds such as:

    1-(3-Methylphenyl)-2,2,2-trifluoroethan-1-ol: This compound has a methyl group instead of an ethyl group, which can affect its chemical reactivity and biological activity.

    1-(3-Ethylphenyl)-2,2,2-trifluoroethan-1-one:

    1-(3-Ethylphenyl)-2,2,2-trifluoroethane: Lacking the hydroxyl group, this compound has different physical and chemical properties, making it suitable for different applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H11F3O

Molekulargewicht

204.19 g/mol

IUPAC-Name

1-(3-ethylphenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C10H11F3O/c1-2-7-4-3-5-8(6-7)9(14)10(11,12)13/h3-6,9,14H,2H2,1H3

InChI-Schlüssel

VVZNGIWNVJWKRG-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=CC=C1)C(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.